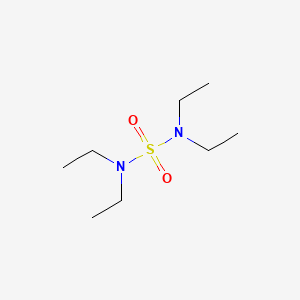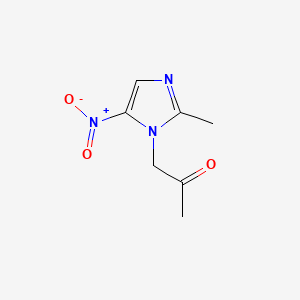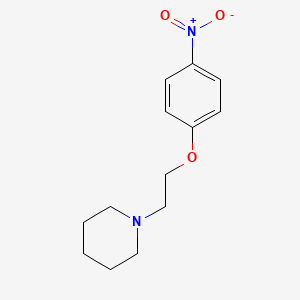![molecular formula C12H26NO7P B1584178 [(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 65154-06-5](/img/structure/B1584178.png)
[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Vue d'ensemble
Description
“[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is a chemical compound with the molecular formula C12H26NO7P . It has an average mass of 327.311 Da and a monoisotopic mass of 327.144684 Da . This compound is also known by other names such as 1-Alkyl-2-acetyl-sn-glycerophosphocholine and 1-ethyl-2-acetyl-sn-glycero-3-phosphocholine .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphate group attached to a trimethylazaniumyl ethyl group and a 2-acetyloxy-3-ethoxypropyl group . The exact 3D conformation of the molecule can vary depending on its environment and the presence of other molecules .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H26NO7P and an average mass of 327.311 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally .
Applications De Recherche Scientifique
1. Biomedical Applications
[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate and its derivatives have shown potential in various biomedical applications. For instance, its polymerization into a polyvalent choline phosphate offers a universal biomembrane adhesive with properties valuable in tissue engineering and drug delivery (Yu et al., 2013). Additionally, a derivative of this compound, (R)-TEMOSPho, has been shown to promote megakaryocytic differentiation of myeloid leukemia cells and primary human CD34+ hematopoietic stem cells, which is crucial for understanding molecular mechanisms of megakaryocytic differentiation and developing therapeutic reagents for thrombocytopenia (Limb et al., 2015).
2. Chemical Synthesis and Properties
The compound has been studied in the field of chemical synthesis. The reaction of dialkyl glycidyl phosphates, which include this compound, with diethylamine, ethyl alcohol, or acetic anhydride, leads to the formation of various derivatives (Stepashkina & Rizpolozhenskii, 1973). These reactions are significant for creating new chemical entities with potential applications in diverse fields.
3. Pharmaceutical Research
In pharmaceutical research, derivatives of [(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, like (R)-TEMOSPho, have been shown to suppress osteoclast maturation and bone resorption, indicating potential as antiresorptive drugs for treating bone loss associated with increased osteoclast activity (Park et al., 2014).
4. Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound's analogs have been used in synthesizing polymers with specific properties. For example, polymerization of 20-(methacryloyloxy)icosyl and 32-(methacryloyloxy)dotriacontyl derivatives of this compound resulted in polymers with unique properties (Furukawa et al., 1987).
Safety And Hazards
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities, its synthesis, and its physical and chemical properties. This could lead to a better understanding of its role in biological systems and potential applications in fields such as medicine or biochemistry .
Propriétés
IUPAC Name |
[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26NO7P/c1-6-17-9-12(20-11(2)14)10-19-21(15,16)18-8-7-13(3,4)5/h12H,6-10H2,1-5H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGKYSVSAKLUHK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215470 | |
| Record name | Platelet activating factor phosphatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Blood platelet activating factor-acether | |
CAS RN |
65154-06-5 | |
| Record name | Platelet activating factor phosphatidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065154065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platelet activating factor phosphatidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)








![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)